3-Amino-4-(trifluoromethyl)benzoic Acid: Structural Profiling and Synthetic Workflows
3-Amino-4-(trifluoromethyl)benzoic Acid: Structural Profiling and Synthetic Workflows
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, fluorinated aromatic building blocks are indispensable. 3-Amino-4-(trifluoromethyl)benzoic acid (CAS: 125483-00-3)[1] represents a highly functionalized scaffold that combines the metabolic stability and lipophilicity of a trifluoromethyl (-CF3) group with the orthogonal reactivity of both a carboxylic acid and a primary amine[2]. This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic methodologies, designed specifically for drug development professionals.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical parameters of 3-amino-4-(trifluoromethyl)benzoic acid is critical for predicting its behavior in both synthetic reactions and biological systems. The table below synthesizes its core quantitative data[3][][5].
| Property | Value |
| CAS Number | 125483-00-3 |
| Molecular Formula | C8H6F3NO2 |
| Molecular Weight | 205.13 g/mol |
| Appearance | Off-white to cream powder |
| Melting Point | 203–205 °C |
| Boiling Point | 325.4 ± 42.0 °C (at 760 mmHg) |
| Density | 1.489 ± 0.06 g/cm³ |
| InChI Key | RVYKHFGOJJKVNB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(=O)O)N)C(F)(F)F |
Structural Insights & Reactivity Profiling
The chemical behavior of 3-amino-4-(trifluoromethyl)benzoic acid is dictated by the electronic interplay between its three functional groups. As an application scientist, it is vital to recognize the causality behind its reactivity:
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Attenuated Amine Nucleophilicity : The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (-I). Positioned ortho to the amino group, the -CF3 group pulls electron density away from the nitrogen lone pair. This significantly reduces the basicity and nucleophilicity of the -NH2 group compared to an unsubstituted aniline. Consequently, derivatization of this amine (e.g., via Buchwald-Hartwig cross-coupling or amide formation) often requires highly active electrophiles, elevated temperatures, or specialized catalysts.
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Enhanced Carboxylic Acid Acidity : The electron-withdrawing nature of the -CF3 group, transmitted through the aromatic ring, stabilizes the carboxylate anion formed upon deprotonation. This results in a lower pKa for the carboxylic acid moiety relative to standard benzoic acid, making it highly amenable to salt formation and facilitating esterification or amide coupling with standard reagents like HATU or EDC/HOBt.
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Steric Shielding : The -CF3 group is sterically demanding (roughly equivalent to an isopropyl group). This steric bulk can hinder reactions at the adjacent amino group, requiring careful optimization of reaction trajectories and solvent choices.
Divergent reactivity and structural utility of 3-Amino-4-(trifluoromethyl)benzoic acid.
Synthetic Pathways & Experimental Protocols
The most robust and scalable method for synthesizing 3-amino-4-(trifluoromethyl)benzoic acid is the reduction of its corresponding nitro precursor, 3-nitro-4-(trifluoromethyl)benzoic acid.
Causality behind experimental design: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred over dissolving metal reductions (e.g., Iron/HCl or SnCl2). While dissolving metal reductions are effective, they generate stoichiometric heavy metal waste that complicates purification and scale-up. The C-F bonds in the trifluoromethyl group are highly resistant to hydrogenolysis under standard low-pressure conditions, ensuring strict chemoselectivity for the nitro group reduction without risking defluorination.
Protocol: Catalytic Hydrogenation of 3-Nitro-4-(trifluoromethyl)benzoic acid
This is a self-validating system: the disappearance of the yellow nitro compound and the shift in LC-MS retention time provide immediate feedback on reaction progress.
Reagents & Materials:
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3-Nitro-4-(trifluoromethyl)benzoic acid (1.0 eq)
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10% Palladium on Carbon (Pd/C) (0.05 eq by weight)
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Anhydrous Methanol (Reaction solvent)
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Hydrogen gas (H2) and Argon gas (Ar)
Step-by-Step Methodology:
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Reaction Setup: In a thick-walled glass hydrogenation vessel, dissolve 3-nitro-4-(trifluoromethyl)benzoic acid (10.0 mmol) in 50 mL of anhydrous methanol. Ensure complete dissolution.
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Inert Atmosphere & Catalyst Addition: Purge the vessel with a continuous stream of argon. Carefully add the 10% Pd/C catalyst. Critical Safety Step: The argon blanket is mandatory; dry Pd/C can spontaneously ignite methanol vapors in the presence of oxygen.
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Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this purge cycle three times. Pressurize the vessel to 30 psi with H2.
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Agitation & Monitoring: Stir the reaction mixture vigorously at 20–25 °C. Monitor the reaction via TLC (Eluent: Dichloromethane/Methanol 9:1) and LC-MS. The electron-withdrawing -CF3 group slightly retards the reduction rate; expect completion within 4 to 6 hours.
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Filtration: Once hydrogen uptake ceases and LC-MS confirms the complete consumption of the starting material, carefully vent the hydrogen gas and purge the vessel thoroughly with argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 20 mL).
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Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator. The crude product precipitates as an off-white solid.
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Validation: Recrystallize from an ethanol/water mixture. Validate the final product via 1H NMR (DMSO-d6) and LC-MS (Expected m/z for[M-H]- is 204.1).
Applications in Medicinal Chemistry & Drug Development
In drug design, the incorporation of 3-amino-4-(trifluoromethyl)benzoic acid is rarely accidental; it is a calculated structural decision[2].
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Bioisosterism & Target Affinity: The -CF3 group acts as a bioisostere for halogens or alkyl groups (like isopropyl or tert-butyl). It fills hydrophobic pockets in target proteins (e.g., kinase active sites or GPCR allosteric sites) while simultaneously altering the electronic distribution of the parent scaffold.
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Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize aromatic rings at electron-rich or sterically accessible positions. The strong C-F bonds and the steric bulk of the -CF3 group effectively block oxidative metabolism at the 4-position, significantly extending the biological half-life of the resulting drug candidate.
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Lipophilicity Tuning: The highly lipophilic nature of the trifluoromethyl group increases the overall LogP of the molecule. This enhances cell membrane permeability and blood-brain barrier (BBB) penetration, which is critical for central nervous system (CNS) indications.
By leveraging the orthogonal reactivity of the amino and carboxyl groups, medicinal chemists utilize this molecule as a central hub to build complex, multi-directional pharmacophores, ensuring both high target affinity and robust pharmacokinetic profiles.
References
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Guidechem. "C8H6F3NO2 - Chemical Dictionary". Available at: 1
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Santa Cruz Biotechnology. "3-Amino-4-(trifluoromethyl)benzoic acid | CAS 125483-00-3". Available at: 3
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BOC Sciences. "CAS 125483-00-3 (3-Amino-4-(trifluoromethyl)benzoic acid)". Available at:
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Chemsrc. "3-Amino-4-(trifluoromethyl)benzoic acid | CAS#:125483-00-3". Available at: 5
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Aromsyn Co.,Ltd. "3-Amino-4-(trifluoromethyl)benzoic acid". Available at:2
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Sigma-Aldrich. "2-Amino-4-(trifluoromethyl)benzoic acid AldrichCPR". Available at: 6
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